N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-Aminoethyl)-1-methyl-1H-indole-2-carboxamide is a substituted indole-2-carboxamide derivative characterized by a methyl group at the N1-position of the indole ring and a 2-aminoethyl moiety attached to the carboxamide nitrogen. This compound belongs to a broader class of indole-2-carboxamides, which are pharmacologically significant due to their structural versatility and interactions with biological targets such as cannabinoid receptors (CB1), mycobacterial enzymes, and α-glucosidase .
Properties
IUPAC Name |
N-(2-aminoethyl)-1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKGZCOQLCCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .
Mode of Action
Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may affect the angiotensin ii pathway .
Result of Action
Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Action Environment
It is known that environmental factors can significantly influence the activity of similar compounds .
Biological Activity
N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide, a compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
The compound is structurally related to other indole derivatives known to interact with various biological targets. For example, similar compounds have been shown to inhibit angiotensin-converting enzyme 2 (ACE2), which plays a crucial role in vascular health by regulating blood pressure and cardiac function.
Biochemical Pathways
Research indicates that compounds in this class may also affect the angiotensin II pathway, potentially leading to vasodilation and reduced myocardial hypertrophy, which could be beneficial in treating cardiovascular diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of indole-2-carboxamide derivatives, including this compound. The following table summarizes key findings from recent research:
Case Studies
A notable study evaluated a series of indole derivatives for their in vitro cytotoxic activities against human hepatocarcinoma cell lines. Among these, compound 5f exhibited significant potency against both SMMC-7721 and HepG2 cells while demonstrating lower cytotoxicity towards normal hepatocytes (LO2) . The mechanism involved the elevation of intracellular reactive oxygen species (ROS) and induction of apoptosis through mitochondrial pathways.
Another study focusing on indole-2-carboxamides found that several compounds effectively suppressed CDK2 and EGFR activity, leading to strong antiproliferative effects across multiple cancer cell lines . These findings highlight the potential of this compound as a multi-targeted anticancer agent.
Scientific Research Applications
Anticancer Activity
Synthesis and Evaluation
Recent studies have synthesized various indole-2-carboxamide derivatives, including N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide, and evaluated their antiproliferative effects against different cancer cell lines. For instance, a series of compounds demonstrated significant activity against the MCF-7 breast cancer cell line, with some derivatives exhibiting a GI50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Mechanism of Action
The antiproliferative effects are attributed to the compounds' ability to induce apoptosis through various apoptotic markers such as caspases and p53. Additionally, these compounds have been identified as multi-targeted kinase inhibitors affecting pathways like EGFR and CDK2, which are crucial in cancer cell proliferation .
Antiviral Properties
Alphavirus Inhibition
Another significant application of indole-2-carboxamide derivatives is their potential as inhibitors of alphavirus replication. A study reported that specific derivatives conferred protection against neuroadapted Sindbis virus infection in mice, indicating their promise in treating viral infections . Structural modifications led to enhanced potency and improved pharmacokinetics, allowing for better drug exposure in the brain—an essential factor for treating central nervous system infections .
Histamine H4 Receptor Antagonism
Role in Allergic Conditions
this compound has also been investigated as an antagonist of the histamine H4 receptor (H4R), which plays a pivotal role in allergic responses and asthma. Research demonstrated that this compound could inhibit inflammatory pathways associated with allergic asthma in mouse models. It effectively reduced the phosphorylation of key signaling molecules involved in inflammation, such as ERK1/2 and NF-κB .
Structure-Activity Relationship (SAR) Studies
Optimization for Enhanced Activity
SAR studies have been crucial for optimizing the efficacy of indole-2-carboxamide derivatives. Investigations into various substituents on the indole ring have revealed that specific modifications can significantly enhance biological activity while minimizing toxicity. For example, certain halogenated groups were found to improve binding affinity to target proteins while maintaining acceptable safety profiles .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Indole-2-carboxamides exhibit diverse pharmacological profiles depending on substituents at the indole core and the carboxamide side chain. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The 2-aminoethyl side chain in the target compound reduces logP compared to phenethyl or adamantyl analogs, enhancing aqueous solubility . Adamantyl derivatives (e.g., compound 20) exhibit higher logP values (>4), favoring membrane permeability but limiting solubility .
- Hydrogen Bonding Capacity: The aminoethyl group provides two hydrogen bond donors, improving interactions with polar residues in binding pockets (e.g., CB1 receptor) . Methoxy or benzoylphenyl substituents (compounds 1, 7) rely on weaker van der Waals interactions or π-π stacking .
Pharmacological Efficacy
CB1 Allosteric Modulation:
- Compound 12d (3-propyl, 5-Cl, phenethyl side chain) shows superior binding affinity (KB = 259.3 nM) compared to the target compound, likely due to the electron-withdrawing Cl group and extended alkyl chain at C3 .
- The target compound’s 1-methyl group may sterically hinder receptor interactions, reducing efficacy relative to 12d .
- Anti-Mycobacterial Activity: Adamantyl derivatives (e.g., 20) demonstrate potent activity (MIC = 0.5 µg/mL) attributed to hydrophobic interactions with bacterial membranes, a feature absent in the hydrophilic aminoethyl analog .
- Enzyme Inhibition: Methoxy-substituted analogs (e.g., compound 7) inhibit α-glucosidase via competitive binding, while the target compound’s aminoethyl group may favor noncompetitive inhibition .
Preparation Methods
Synthesis of Indole-2-Carboxylate Intermediates
A widely employed method for preparing substituted indole-2-carboxylates is the Hemetsberger–Knittel indole synthesis. This involves:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamate derivatives.
- Thermolysis of these azides to induce cyclization, yielding indole-2-carboxylates.
- Electrophilic cyclization steps to obtain regioisomeric indole-2-carboxylates (e.g., 5- or 7-substituted) depending on reaction conditions such as temperature, reactant stoichiometry, and concentration.
Optimization of these conditions is crucial to maximize yield and selectivity of the desired indole-2-carboxylate intermediate.
Functionalization of Indole-2-Carboxylates
Following the synthesis of the indole-2-carboxylate, further functionalization such as acylation at the 3-position or halogenation at the 5-position can be performed using:
- Friedel-Crafts acylation with acyl chlorides in the presence of anhydrous aluminum chloride under reflux in an inert atmosphere.
- Halogenation or other electrophilic substitution reactions to introduce electron-withdrawing groups that influence biological activity.
The reaction progress is typically monitored by thin-layer chromatography (TLC), and the products are purified by chromatographic techniques or recrystallization.
Amide Coupling to Form this compound
The critical step in the preparation of this compound is the formation of the amide bond between the indole-2-carboxylic acid and the 2-aminoethylamine moiety.
Coupling Reagents and Conditions
- The carboxylic acid derivative (e.g., 5-chloroindole-2-carboxylic acid) is activated using peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).
- The reaction is carried out in anhydrous dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed and promote coupling.
- The amine component (2-aminoethylamine) is added, and the mixture is stirred at room temperature for 4–12 hours.
- Completion is monitored by TLC, and the product is isolated by extraction, drying, and purification by recrystallization or flash chromatography.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-chloroindole-2-carboxylic acid + BOP + DIPEA in DMF | Activation of carboxylic acid |
| 2 | Addition of 2-aminoethylamine | Formation of amide bond |
| 3 | Workup: Extraction, drying, purification | Isolation of this compound |
Detailed Research Findings and Optimization
- The Hemetsberger–Knittel synthesis step requires careful control of temperature and stoichiometry during the Knoevenagel condensation and thermolysis to achieve good yields of the indole intermediate.
- The regioselectivity of the indole substitution (e.g., 5- vs. 7-substituted) can be influenced by reaction conditions, which is critical since the position of substitution affects biological activity.
- The amide coupling step using BOP and DIPEA in DMF is efficient and yields high purity products suitable for biological testing.
- The presence of electron-withdrawing groups (e.g., chloro at the 5-position) and specific alkyl substitutions at the 1- and 3-positions of the indole ring have been shown to modulate the activity of these compounds as cannabinoid receptor modulators, indicating the importance of precise synthetic control.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Notes/Optimization Parameters |
|---|---|---|---|
| Indole-2-carboxylate synthesis | Hemetsberger–Knittel synthesis | Knoevenagel condensation; thermolysis of azide | Temperature, stoichiometry, and concentration critical |
| Functionalization (e.g., acylation) | Friedel-Crafts acylation | Acyl chloride, AlCl3, reflux in 1,2-dichloroethane | Reaction time 2–3 h; inert atmosphere; TLC monitoring |
| Amide coupling | Peptide coupling with BOP | BOP, DIPEA, DMF, room temperature, 4–12 h | Purification by recrystallization or flash chromatography |
Q & A
Q. What are the standard synthetic methodologies for N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide?
The synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and aminoethylamine precursors. Key steps include:
- Coupling agents : Use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or similar reagents to activate the carboxylic acid moiety .
- Solvent systems : Dichloromethane (DCM) or DMF under anhydrous conditions .
- Temperature control : Reactions are often conducted at 0–5°C during reagent addition to minimize side reactions, followed by overnight stirring at ambient temperature .
- Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization to isolate the product .
Q. How is the compound’s structural integrity validated in academic research?
A multi-technique approach is essential:
- Spectroscopy : - and -NMR in DMSO- to confirm substituent connectivity and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.5% of theoretical values .
- X-ray crystallography : Single-crystal analysis resolves 3D conformation and hydrogen-bonding patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected -NMR splitting or MS adducts) require:
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
Q. What experimental designs are used to assess the compound’s biological activity?
- In vitro assays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis, following protocols for related indole carboxamides .
- Enzyme inhibition : Fluorescence-based assays targeting receptors (e.g., lipid metabolism enzymes) .
- In vivo models : Hyperlipidemic rat studies to evaluate antihypertriglyceridemic effects, with dose-response curves and histopathological analysis .
Q. How do researchers analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified indole rings (e.g., halogenation at position 5) or alternative amine side chains .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) to quantify binding energetics .
Data Contradiction and Reproducibility
Q. How to address inconsistent bioactivity results across studies?
- Standardize protocols : Use identical cell lines (e.g., HepG2 for liver-targeted assays) and positive controls .
- Batch analysis : Verify compound purity (>98% by HPLC) for each experiment .
- Meta-analysis : Compare data with structurally similar compounds (e.g., N-benzoylphenyl indole carboxamides) to identify trends .
Q. What are common pitfalls in scaling up the synthesis, and how are they mitigated?
- Exothermic reactions : Use jacketed reactors with precise temperature control to prevent decomposition .
- Solvent selection : Replace DCM with toluene for safer large-scale reactions .
- Process analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
Methodological Innovations
Q. How are photoactivatable derivatives of this compound synthesized for advanced applications?
Q. What advanced analytical techniques are emerging for studying this compound?
- Cryo-EM : Resolve interactions with membrane-bound targets at near-atomic resolution .
- Dynamic NMR : Track conformational changes in solution under varying pH or temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
